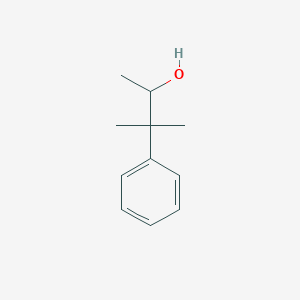

3-Methyl-3-phenylbutan-2-ol

Description

Properties

IUPAC Name |

3-methyl-3-phenylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-9,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAVQGLFENEAOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 3 Phenylbutan 2 Ol and Its Stereoisomers

Historical and Classical Synthetic Approaches

Traditional methods for the synthesis of tertiary alcohols like 3-methyl-3-phenylbutan-2-ol primarily rely on foundational reactions in organic chemistry, namely Grignard reactions and the reduction of carbonyl compounds.

Grignard Reactions in the Synthesis of this compound

The Grignard reaction is a versatile and widely used method for forming carbon-carbon bonds and synthesizing alcohols. For a tertiary alcohol with three different groups attached to the carbinol carbon, there are multiple retrosynthetic pathways available. The synthesis of this compound, a tertiary alcohol, can be envisioned through the reaction of a Grignard reagent with a suitable ketone precursor.

Two primary Grignard synthesis routes for this compound are:

Route A: The reaction of phenylmagnesium bromide with 3-methyl-2-butanone.

Route B: The reaction of methylmagnesium bromide with 1-phenylpropan-1-one is not a direct route to the target molecule. A more appropriate ketone precursor would be α,α-dimethylacetophenone, though this is a less common starting material. A practical alternative involves the reaction of methylmagnesium bromide with a suitable phenyl-containing ketone.

The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. This is followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol.

Table 1: Grignard Reaction Pathways for this compound

| Route | Grignard Reagent | Ketone Precursor | Product |

|---|---|---|---|

| A | Phenylmagnesium bromide | 3-Methyl-2-butanone | This compound |

| B | Methylmagnesium bromide | alpha,alpha-Dimethylacetophenone | This compound |

Reduction of Carbonyl Precursors to this compound

Another classical approach is the reduction of a suitable carbonyl precursor. For this compound, the corresponding ketone is 3-methyl-3-phenyl-2-butanone. This reduction can be achieved using various reducing agents, most commonly metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or the more potent lithium aluminum hydride (LiAlH₄).

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon. A subsequent workup with a proton source then yields the alcohol. While NaBH₄ is a milder reagent and can be used in protic solvents like methanol (B129727) or ethanol, LiAlH₄ is much more reactive and requires anhydrous conditions, typically with an ether solvent, followed by a careful aqueous workup.

If the carbonyl precursor were chiral at the α-position, this reduction would lead to the formation of a mixture of diastereomers, as the hydride can attack from either face of the planar carbonyl group.

Contemporary and Advanced Synthetic Strategies

Modern synthetic chemistry increasingly focuses on the development of highly selective and sustainable methods. Chemoenzymatic approaches, which combine chemical synthesis with the high selectivity of biological catalysts, are at the forefront of this endeavor, particularly for the synthesis of chiral molecules.

Chemoenzymatic Synthesis of this compound and its Analogs

The synthesis of specific stereoisomers of this compound can be achieved through chemoenzymatic methods. These strategies leverage the stereoselectivity of enzymes to either create a chiral center or resolve a racemic mixture.

One advanced strategy for producing chiral alcohols is through a bienzymatic cascade reaction involving an ene-reductase (ERED) and an alcohol dehydrogenase (ADH). This one-pot reaction can convert an α,β-unsaturated ketone into a chiral alcohol with high enantiomeric and diastereomeric purity.

For a precursor to this compound, one could envision starting with an unsaturated ketone like 3-methyl-3-phenylbut-1-en-2-one. The ERED would first stereoselectively reduce the carbon-carbon double bond to generate a chiral saturated ketone. Subsequently, an ADH in the same pot would reduce the ketone to the corresponding chiral alcohol. The stereochemical outcome of both the C=C and C=O reduction steps can be controlled by selecting appropriate EREDs and ADHs with complementary stereopreferences (either (R)- or (S)-selective). This method allows for the synthesis of specific stereoisomers of the target molecule.

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. In the case of racemic this compound, an enzyme, typically a lipase (B570770), can be used to selectively acylate one of the enantiomers at a much faster rate than the other. This results in a mixture of one enantiomer of the alcohol and the ester of the other enantiomer, which can then be separated.

The application of lipases for the kinetic resolution of tertiary alcohols can be challenging due to steric hindrance around the hydroxyl group. However, certain lipases, such as Candida antarctica lipase B (CALB), have shown effectiveness in resolving structurally similar tertiary alcohols. The efficiency of the resolution is often dependent on the choice of acyl donor and solvent.

Table 2: Lipase-Catalyzed Kinetic Resolution of Tertiary Alcohols (Analogous Systems)

| Substrate | Lipase | Acyl Donor | Conversion (%) | Enantiomeric Excess of Product (eep, %) | Enantiomeric Excess of Substrate (ees, %) |

|---|---|---|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol | CAL-A | Vinyl butyrate | 45 | 99 ((R)-ester) | >99 ((S)-alcohol) |

| 1-Methyl-2,3-dihydro-1H-inden-1-ol | CAL-A | Vinyl butyrate | 44 | 96 ((R)-ester) | >99 ((S)-alcohol) |

| m-Aryltrimethylsilyl chiral alcohol | Lipase from Pseudomonas fluorescens | Vinyl acetate (B1210297) | 50 | >99 ((R)-acetylated) | >99 ((S)-alcohol) |

Data presented for analogous tertiary alcohols to demonstrate the potential of the methodology. nih.gov

This approach provides access to both enantiomers of the alcohol in high optical purity. The unreacted alcohol enantiomer is recovered directly, while the acylated enantiomer can be obtained after hydrolysis of the ester.

Asymmetric Synthesis Approaches for Enantiomerically Enriched this compound Derivatives

The generation of enantiomerically pure or enriched this compound is of significant interest due to the presence of a chiral center. Asymmetric synthesis provides a direct route to these stereoisomers, avoiding the need for chiral resolution of a racemic mixture. Key strategies include stereoselective epoxidation followed by reduction and the use of chiral catalysts and ligands in nucleophilic addition reactions to prochiral ketones.

Stereoselective Epoxidation and Hydrogenolysis Routes

An indirect yet powerful approach to chiral this compound involves the asymmetric epoxidation of a suitable alkene precursor, followed by regioselective hydrogenolysis of the resulting epoxide. A logical precursor for this strategy is 3-methyl-2-phenylbut-1-ene.

The first step is the enantioselective epoxidation of 3-methyl-2-phenylbut-1-ene. While specific examples for this exact substrate are not prevalent in readily available literature, various well-established methods for the asymmetric epoxidation of unactivated terminal alkenes can be employed. nih.govresearchgate.net Catalytic systems based on chiral transition metal complexes, such as those of titanium (e.g., Sharpless epoxidation for allylic alcohols, which is not directly applicable here but illustrates the principle), manganese (e.g., Jacobsen-Katsuki epoxidation), or iron, are often utilized. rsc.org More recently, peptide-based catalysts have also been developed for asymmetric epoxidation. nih.gov For an unactivated alkene like 3-methyl-2-phenylbut-1-ene, a chiral Mn(III)-salen complex could be a suitable catalyst, often in the presence of an oxidant like sodium hypochlorite (B82951) or iodosylbenzene. researchgate.net The choice of the chiral ligand on the metal center is crucial for inducing high enantioselectivity.

The epoxidation would yield (R)- or (S)-2-(tert-butyl)-2-phenyloxirane. The subsequent step is the regioselective hydrogenolysis of the epoxide ring. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. The regioselectivity of the ring-opening is critical. For a terminally substituted epoxide like this, nucleophilic attack by a hydride reagent would preferentially occur at the less sterically hindered terminal carbon atom, leading to the desired this compound. Catalytic hydrogenation, for instance using a palladium on carbon (Pd/C) catalyst, can also be employed for the hydrogenolysis of epoxides. researchgate.net

Application of Chiral Catalysts and Ligands

A more direct and common approach for the asymmetric synthesis of this compound is the enantioselective nucleophilic addition of an organometallic reagent to a prochiral ketone, catalyzed by a chiral ligand or complex. nih.gov Two primary retrosynthetic disconnections are possible: the addition of an isopropyl Grignard reagent to acetophenone (B1666503) or the addition of a phenyl Grignard reagent to 3-methyl-2-butanone.

The enantioselective addition of Grignard reagents to ketones has been a subject of extensive research. The use of stoichiometric amounts of chiral ligands or additives has been explored, but catalytic methods are more desirable for their efficiency and atom economy. mmu.ac.uk The development of chiral ligands that can effectively chelate to the magnesium of the Grignard reagent and induce facial selectivity in the attack on the ketone is key.

Recent advancements have led to highly effective chiral biaryl ligands for the asymmetric addition of Grignard reagents to ketones. nih.gov For instance, in the addition of ethylmagnesium bromide to acetophenone, a model reaction for the synthesis of a chiral tertiary alcohol, various biaryl-substituted ligands have been screened, with some providing high enantiomeric excesses (ee). The introduction of a 3,5-bis(trifluoromethyl)phenyl substituted biaryl ligand has shown to be particularly effective, delivering the desired tertiary alcohol in up to 87% ee. nih.gov Applying this to the synthesis of this compound, one could envision using a chiral ligand to catalyze the addition of isopropylmagnesium bromide to acetophenone.

Below is a table summarizing the performance of selected chiral ligands in the asymmetric addition of Grignard reagents to acetophenone, which serves as a model for the synthesis of chiral tertiary alcohols like this compound.

| Ligand | Grignard Reagent | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| (R,R)-L0 | ArylMgBr | Chiral Tertiary Alcohol | - | 20-55 | rsc.org |

| (R,R)-L12 (3,5-bis(trifluoromethyl)phenyl substituted biaryl) | EtMgBr | (S)-2-phenylbutan-2-ol | >95 | 87 | nih.gov |

| (R,R)-L12 | p-Cl-PhMgBr | (R)-3a | 73 (isolated yield) | 94 | nih.gov |

Electrochemical Synthesis and Deconstructive Methodologies Involving this compound

Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. While specific examples of the electrochemical synthesis of this compound are not readily found, the general principles of electrochemical synthesis of tertiary alcohols can be considered. One possible approach is the electrochemical Barbier-type reaction between a ketone (e.g., acetophenone) and an alkyl halide (e.g., isopropyl bromide) in the presence of a sacrificial metal anode (e.g., magnesium or zinc). In this process, the metal anode is electrochemically dissolved to form the organometallic reagent in situ, which then adds to the ketone. The use of chiral electrolytes or mediators could potentially induce enantioselectivity in such a process.

Deconstructive methodologies involve the cleavage of chemical bonds to generate new functional groups. For this compound, a common deconstructive reaction is acid-catalyzed dehydration. study.comstackexchange.comechemi.com Treatment of the alcohol with a strong acid like sulfuric acid or phosphoric acid leads to the elimination of water and the formation of alkenes. The mechanism proceeds through the protonation of the hydroxyl group, followed by the departure of a water molecule to form a tertiary carbocation. This carbocation can then be deprotonated to yield a mixture of alkene products. The major product is typically the most stable alkene, following Zaitsev's rule, which would be 2-methyl-3-phenylbut-2-ene. However, the formation of 3-methyl-2-phenylbut-1-ene is also possible. stackexchange.comechemi.com The regioselectivity of the elimination can be influenced by the reaction conditions and the choice of the dehydrating agent.

Optimization of Synthetic Pathways and Reaction Conditions

Yield Enhancement and Purity Considerations in this compound Synthesis

The Grignard reaction is a classic and widely used method for the synthesis of tertiary alcohols like this compound. However, optimizing the yield and purity requires careful control of the reaction conditions. One of the main challenges is the enolization of the ketone starting material by the Grignard reagent, which acts as a base. This side reaction is particularly problematic with sterically hindered ketones. To enhance the yield of the desired tertiary alcohol, the reaction is typically carried out at low temperatures to favor the nucleophilic addition over enolization.

The stoichiometry of the reagents is another critical factor. Using an excess of the Grignard reagent can help to drive the reaction to completion, but it can also lead to the formation of byproducts and complicate the workup procedure. The purity of the magnesium and the solvent is also crucial, as any moisture will quench the Grignard reagent and reduce the yield.

Recent developments in the Grignard addition to ketones include the use of additives. For instance, magnesium(II) ate complexes, formed in situ from a Grignard reagent and an alkyllithium, have been shown to be highly effective for the selective alkylation of ketones, providing tertiary alcohols in high yields. nii.ac.jp These complexes exhibit strong nucleophilicity and weak basicity, thus minimizing the competing enolization reaction.

Scalability of this compound Production for Research Applications

For the production of this compound on a larger scale for research purposes, scalability of the synthetic route is a key consideration. Batch processes, while suitable for small-scale synthesis, can present challenges in terms of heat transfer, mixing, and safety when scaled up. Flow chemistry offers a promising alternative for the scalable and safe production of chemicals. nih.govvapourtec.comchim.it

In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. vapourtec.commit.edu The high surface-area-to-volume ratio of flow reactors enables efficient heat exchange, which is particularly beneficial for highly exothermic reactions like the Grignard reaction. This improved temperature control can lead to higher yields and selectivities.

The synthesis of tertiary alcohols using Grignard reagents has been successfully implemented in flow systems. nih.gov A continuous-flow process for the reaction of aromatic ketones with Grignard reagents has been developed, where the reagents are merged and passed through a series of reactor coils. Any excess Grignard reagent can be scavenged by passing the reaction mixture through a packed column containing a polymer-supported scavenger. This approach allows for the production of the desired alcohol in high yield and purity on a continuous basis, making it a highly scalable method for research applications. nih.gov

Reactivity and Mechanistic Investigations of 3 Methyl 3 Phenylbutan 2 Ol

Elimination Reactions

Elimination reactions are a fundamental class of reactions in organic chemistry where a pair of atoms or groups are removed from a molecule, typically resulting in the formation of a double bond. The study of these reactions in phenyl-substituted butanols reveals critical insights into reaction mechanisms and stereochemical outcomes.

The bimolecular elimination (E2) reaction is a concerted process where a base removes a proton, and a leaving group departs simultaneously. gauthmath.com To facilitate this reaction, the hydroxyl group of an alcohol is often converted into a better leaving group, such as a tosylate. gauthmath.com The E2 elimination of tosylate derivatives of 3-phenylbutan-2-ol (B7769420) serves as a classic model for understanding the stereochemical requirements of this mechanism. masterorganicchemistry.com

The E2 mechanism has a strict stereochemical requirement for the substrate to adopt an anti-periplanar conformation. ucalgary.camasterorganicchemistry.com This geometry involves the proton being abstracted and the leaving group being in the same plane but on opposite sides of the carbon-carbon bond, with a dihedral angle of 180°. ucalgary.cachemistrysteps.com This specific alignment is necessary because it allows for the smooth overlap of the C-H sigma bonding orbital with the C-LG (leaving group) sigma anti-bonding orbital, which facilitates the formation of the new pi bond in the resulting alkene. youtube.com This concerted process, where the base abstracts the proton as the leaving group departs, is a key feature of the E2 reaction. gauthmath.comstudy.com Forcing the molecule into this conformation is a prerequisite for the elimination to occur efficiently. ucalgary.calibretexts.org

The rigid anti-periplanar requirement means that the stereochemistry of the starting material directly dictates the stereochemistry of the alkene product. libretexts.org This makes the E2 reaction stereospecific. chemistrysteps.comyoutube.com When the alpha and beta carbons are both chiral centers, as in 3-phenylbutan-2-ol, there is only one proton on the beta carbon that can participate in the elimination. youtube.com Consequently, the specific diastereomer of the starting material will determine whether a cis (Z) or trans (E) alkene is formed. youtube.com

For example, the E2 elimination of the tosylate of (2R,3S)-3-phenylbutan-2-ol with a strong base like sodium ethoxide yields (Z)-2-phenyl-2-butene. study.comchegg.com This outcome is because the required anti-periplanar arrangement of the beta-hydrogen and the tosylate leaving group in the transition state leads directly to the Z-alkene. study.com Conversely, the (2S,3S) isomer under the same conditions would yield the (E)-alkene. gauthmath.com This demonstrates that the product is determined by the specific stereochemical pathway available to the reactant. libretexts.org

| Starting Material Stereoisomer | Major Alkene Product | Stereochemical Outcome |

|---|---|---|

| (2R,3S)-3-phenylbutan-2-ol tosylate | (Z)-2-phenylbut-2-ene | Stereospecific |

| (2S,3S)-3-phenylbutan-2-ol tosylate | (E)-2-phenylbut-2-ene | Stereospecific |

The acid-catalyzed dehydration of alcohols is another common elimination reaction that produces alkenes. study.com Unlike the E2 reaction, the dehydration of secondary and tertiary alcohols typically proceeds through a unimolecular (E1) mechanism involving a carbocation intermediate. libretexts.org The distribution of alkene products from these reactions is governed by the stability of the potential products.

The regioselectivity of alcohol dehydration generally follows Zaitsev's rule, which states that when multiple alkene products are possible, the major product will be the one that is more substituted. study.com This is because more highly substituted alkenes are more thermodynamically stable. stackexchange.comechemi.com The formation of the most stable alkene is an example of thermodynamic product control. stackexchange.com For instance, the dehydration of 3-phenylbutan-2-ol yields 2-phenylbut-2-ene as the major product because it is more substituted and therefore more stable than the alternative, 3-phenylbut-1-ene. doubtnut.com

In the acid-catalyzed dehydration of a tertiary alcohol like 3-methyl-3-phenylbutan-2-ol, the reaction begins with the protonation of the hydroxyl group, which then departs as a water molecule to form a relatively stable tertiary carbocation. libretexts.org A proton can then be eliminated from an adjacent carbon to form an alkene.

Following Zaitsev's rule, the elimination of a proton from the adjacent secondary carbon is favored over elimination from a primary methyl group. This leads to the formation of 2-methyl-3-phenyl-2-butene as the major product, which is a tetrasubstituted alkene. The alternative product, 3-methyl-3-phenyl-1-butene, is a disubstituted alkene and is formed as a minor product. Under certain acidic conditions, the initially formed alkene can be protonated again, leading to a carbocation that can undergo an intramolecular electrophilic aromatic substitution (Friedel-Crafts alkylation) to form cyclized products, such as substituted indanes.

| Product Name | Structure | Alkene Substitution | Predicted Abundance |

|---|---|---|---|

| 2-Methyl-3-phenyl-2-butene | Tetrasubstituted | Major (Zaitsev Product) | |

| 3-Methyl-3-phenyl-1-butene | Disubstituted | Minor (Hofmann Product) |

Dehydration Reactions and Alkene Product Distribution

Oxidation and Reduction Transformations

The interconversion between this compound and its corresponding ketone, 3-methyl-3-phenylbutan-2-one, is a fundamental transformation governed by oxidation and reduction methodologies.

Selective Oxidation Methodologies for this compound Derivatives

The oxidation of secondary benzylic alcohols like this compound to their corresponding ketones requires selective methods to avoid over-oxidation or side reactions. While traditional reagents like pyridinium (B92312) chlorochromate (PCC) are effective, modern chemistry favors greener and more selective alternatives. gordon.edu

Several advanced protocols are applicable for this transformation. One such method employs catalytic amounts of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in conjunction with manganese(III) acetate (B1210297) (Mn(OAc)₃) as a co-oxidant. nih.govnih.gov This system is particularly effective for electron-rich benzylic alcohols and operates under mild conditions with short reaction times. nih.govnih.gov Another approach involves photochemical aerobic oxidation using Eosin Y as a metal-free photocatalyst and molecular oxygen (O₂) as the terminal oxidant. organic-chemistry.org This green chemistry method proceeds under mild conditions with blue LED irradiation and shows excellent functional group tolerance. organic-chemistry.org For challenging selective mono-oxygenation, bis(methanesulfonyl) peroxide has been reported as an effective oxidant for converting benzylic C-H bonds into alcohols, a process that highlights the fine control achievable in modern oxidative chemistry. acs.org

These methodologies represent efficient pathways for the conversion of this compound to 3-methyl-3-phenylbutan-2-one, avoiding the hazardous heavy-metal reagents traditionally used for such transformations. gordon.edu

Stereoselective Reduction Pathways of Analogous Ketones to Alcohols

The reduction of the analogous ketone, 3-methyl-3-phenylbutan-2-one, produces the alcohol this compound. As the product contains two chiral centers (at C2 and C3), controlling the stereochemical outcome of this reduction is a key synthetic challenge. The stereoselectivity of hydride reductions of ketones is influenced by several factors, including the steric bulk of the hydride reagent, reaction temperature, and the solvent's polarity. vub.ac.benih.gov

For ketones with adjacent stereocenters, the Felkin-Anh model helps predict the major diastereomer formed. The model posits that the largest group on the alpha-carbon orients itself anti-periplanar to the incoming nucleophile (hydride) to minimize steric strain. Computational and experimental studies on analogous systems, such as 3-substituted cyclobutanones, have shown that torsional strain plays a major role in favoring the anti-facial hydride attack, consistent with this model. vub.ac.benih.gov

The choice of reducing agent is critical. Small, unhindered reagents may favor one stereoisomer, while larger, sterically demanding reagents (e.g., L-selectride) may favor the other. Furthermore, lowering the reaction temperature can enhance the diastereomeric ratio, leading to a more selective formation of one stereoisomer. vub.ac.be Biocatalytic approaches using ketoreductases, such as those from Pichia glucozyma, can also offer high stereoselectivity in the reduction of aromatic ketones, often favoring space-demanding substrates. semanticscholar.org

Carbon-Carbon Bond Cleavage and Rearrangement Processes

The carbon framework of this compound can undergo significant changes through bond cleavage and rearrangement, typically mediated by electrochemical methods or acid catalysis, which generate reactive carbocation intermediates.

Electrochemical Deconstructive Methoxylation and Benzylic Carbocation Intermediates

Electrochemical methods can induce carbon-carbon bond cleavage in 2-arylalcohols, a process known as deconstructive methoxylation. In this reaction, the alcohol undergoes anodic oxidation to form an aromatic radical cation. This intermediate then fragments through mesolytic cleavage of the weakened benzylic Cβ-Cσ bond. This cleavage generates two key species: an oxocarbenium ion and a benzylic radical intermediate. Further anodic oxidation of the benzylic radical leads to a benzylic carbocation, which is subsequently trapped by the methanol (B129727) solvent to yield a methyl ether product.

Mechanistic studies have confirmed the involvement of a planar benzylic carbocation. When an enantioenriched 2-arylalcohol is subjected to these electrochemical conditions, the resulting ether product is racemic, which strongly supports the formation of an achiral, planar carbocation intermediate. The efficiency of this fragmentation is promoted by structural features that stabilize the resulting oxocarbenium and benzylic radical intermediates.

| Substrate (2-Arylalcohol) | Benzylic Position | Resulting Intermediate Stability | Observed Conversion to Methyl Ether |

|---|---|---|---|

| Tertiary Alcohol Derivative | Tertiary | Higher (stabilized radical/cation) | High |

| Secondary Alcohol Derivative | Secondary | Moderate | Moderate |

| Primary Alcohol Derivative | Primary | Lower | Low / Unreactive |

Rearrangement Reactions Involving this compound Structures

Under acidic conditions, alcohols can undergo rearrangement reactions that proceed through carbocation intermediates. For this compound, protonation of the hydroxyl group by a strong acid converts it into a good leaving group (water). Departure of the water molecule generates a secondary benzylic carbocation at the C2 position.

This carbocation is relatively stable due to resonance delocalization of the positive charge into the phenyl ring. Skeletal rearrangements, such as a 1,2-hydride or 1,2-methyl shift, typically occur if they lead to a more stable carbocation (e.g., a secondary to a tertiary carbocation). youtube.com In the case of the carbocation derived from this compound, a simple 1,2-shift of a methyl group from C3 to C2 would result in a tertiary carbocation that is no longer benzylic, a transformation that is generally not energetically favorable.

However, related structures demonstrate the potential for such shifts when a more stable intermediate can be formed. For instance, the acid-catalyzed hydration of 3-phenylbut-1-ene proceeds through a secondary carbocation that rearranges via a 1,2-hydride shift to form a more stable tertiary benzylic carbocation before being trapped by water. youtube.com The most common acid-catalyzed reaction for this compound itself would likely be elimination (dehydration) via an E1 mechanism to form various alkene isomers.

Nucleophilic and Electrophilic Reactions of this compound

The reactivity of this compound is characterized by reactions at the hydroxyl group and at the aromatic ring.

Nucleophilic Reactions: The hydroxyl group itself is a poor leaving group (OH⁻). For nucleophilic substitution to occur at the C2 carbon, the hydroxyl group must first be converted into a good leaving group. libretexts.org In the presence of strong acids like HBr, the hydroxyl group is protonated to form an oxonium ion. msu.edu This species can then depart as a neutral water molecule, forming a secondary benzylic carbocation. libretexts.orgmsu.edu This carbocation is then attacked by the bromide nucleophile in a classic Sₙ1 reaction. libretexts.org Other reagents, such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), can also be used to convert the alcohol into the corresponding alkyl halide, typically proceeding through an Sₙ1 mechanism for tertiary or secondary benzylic alcohols. libretexts.org

Electrophilic Reactions: The phenyl group of this compound is susceptible to electrophilic aromatic substitution (SₑAr). wikipedia.org The substituent attached to the ring is an alkyl group, which is considered an activating group. msu.edu Activating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. wikipedia.org The alkyl group directs incoming electrophiles to the ortho and para positions of the ring. msu.edu

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂) onto the ring. masterorganicchemistry.com

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to add a halogen atom. masterorganicchemistry.com

Friedel-Crafts Alkylation/Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst to add an alkyl or acyl group, respectively. wikipedia.org

In all these cases, substitution would occur primarily at the positions ortho and para to the point of attachment of the sec-butyl alcohol side chain. msu.edu

Stereochemical Aspects and Asymmetric Synthesis of 3 Methyl 3 Phenylbutan 2 Ol

Chirality and Stereoisomerism of 3-Methyl-3-phenylbutan-2-ol

The stereochemistry of this compound is defined by the presence of two chiral centers in its structure: the carbon atom at the second position (C2), which bears the hydroxyl group, and the carbon atom at the third position (C3), which is a quaternary center bonded to a methyl group, a phenyl group, the C2 carbon, and the C4 carbon. A molecule with 'n' stereocenters can have a maximum of 2n stereoisomers. libretexts.org For this compound, with two chiral centers, there are 22 = 4 possible stereoisomers.

The specific spatial arrangement of the groups attached to each chiral center is described using the Cahn-Ingold-Prelog (CIP) priority rules, assigning each center a configuration of either (R) or (S). This systematic nomenclature allows for the unambiguous identification of each of the four stereoisomers. The chiral centers, C2 and C3, give rise to the following configurations: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

| Stereoisomer | Configuration at C2 | Configuration at C3 |

| Isomer 1 | R | R |

| Isomer 2 | S | S |

| Isomer 3 | R | S |

| Isomer 4 | S | R |

This interactive table outlines the four distinct stereoisomers of this compound based on the possible configurations at its two chiral centers.

Stereoisomers can be related as either enantiomers or diastereomers. libretexts.org Enantiomers are non-superimposable mirror images of each other, whereas diastereomers are stereoisomers that are not mirror images. libretexts.org

Enantiomeric Pairs : In the case of this compound, the stereoisomers exist as two pairs of enantiomers. The (2R,3R) isomer is the enantiomer of the (2S,3S) isomer. Likewise, the (2R,3S) isomer is the enantiomer of the (2S,3R) isomer. Enantiomers share identical physical properties, such as melting point and boiling point, but rotate plane-polarized light in equal but opposite directions. libretexts.org

Diastereomeric Relationships : The relationship between any two stereoisomers that are not enantiomers is diastereomeric. libretexts.org For example, the (2R,3R) isomer is a diastereomer of both the (2R,3S) and (2S,3R) isomers. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation by techniques such as chromatography or crystallization.

Enantioselective Synthesis Strategies

The synthesis of a single, desired stereoisomer of this compound requires methods that can control the stereochemical outcome of the reaction. This is achieved through asymmetric synthesis, which employs chiral agents to influence the formation of one stereoisomer over others.

One established strategy in asymmetric synthesis involves the use of a chiral auxiliary. sfu.ca This method entails the temporary incorporation of a chiral molecule into the substrate to direct the stereochemical course of a subsequent reaction. mdpi.com The general process involves three key steps:

Attachment : A prochiral precursor of this compound, such as a ketone, is covalently bonded to a chiral auxiliary.

Diastereoselective Reaction : The resulting compound, now containing a chiral center, undergoes a reaction that creates the new desired stereocenter(s). The steric and electronic properties of the auxiliary block one face of the reactive site, forcing the reaction to occur on the other face, thereby leading to the preferential formation of one diastereomer. For synthesizing an alcohol like this compound, this could involve the diastereoselective addition of a Grignard reagent to a ketone functional group. researchgate.net

Cleavage : After the stereocenter has been set, the chiral auxiliary is removed from the molecule, yielding the enantiomerically enriched product and allowing the auxiliary to be recovered and reused.

The Ellman group's popularization of tert-butyl sulfinamide is a notable example of a chiral auxiliary used for the synthesis of optically active compounds. nih.gov

Asymmetric catalysis is a highly efficient method for synthesizing enantiopure compounds, using a small amount of a chiral catalyst to generate a large quantity of a chiral product. nih.gov The synthesis of a specific stereoisomer of this compound can be achieved by the asymmetric reduction of its corresponding ketone precursor, 3-methyl-3-phenylbutan-2-one.

This transformation is often accomplished using metal-based catalysts complexed with chiral ligands. For instance, transition metals like ruthenium, rhodium, or iridium, when coordinated with chiral phosphine (B1218219) ligands such as BINAP or other specialized ligands like SEGPHOS, can catalyze the hydrogenation or transfer hydrogenation of prochiral ketones with high enantioselectivity. nih.gov These catalytic systems create a chiral environment around the active metal center, which differentiates between the two faces of the ketone, leading to the preferential formation of one alcohol enantiomer. The immobilization of such chiral catalysts is also an area of significant research, aiming to simplify product purification and enable catalyst recycling. researchgate.net

Biocatalysis utilizes enzymes as natural, highly selective catalysts to perform chemical transformations. almacgroup.com This approach is valued for its high efficiency, exceptional stereoselectivity, and environmentally friendly reaction conditions (often in aqueous media at mild temperatures).

Two primary biocatalytic strategies are applicable for producing enantiopure this compound:

Kinetic Resolution of Racemic Alcohol : This method starts with a 50:50 mixture (racemate) of the (R)- and (S)-alcohols. An enzyme, typically a lipase (B570770), is used to selectively acylate one of the enantiomers. This creates an ester from one enantiomer while leaving the other unreacted. Because the resulting ester has different physical properties from the unreacted alcohol, they can be easily separated, providing access to both enantiomerically enriched alcohol and ester.

Asymmetric Reduction of a Prochiral Ketone : A more direct route involves the reduction of the precursor ketone, 3-methyl-3-phenylbutan-2-one, using a class of enzymes known as ketoreductases or alcohol dehydrogenases (ADHs). nih.gov These enzymes can exhibit exquisite enantioselectivity, reducing the ketone to produce almost exclusively one enantiomer of the alcohol. By selecting an appropriate enzyme, either the (R)- or (S)-alcohol can be synthesized in high enantiomeric excess. nih.gov

| Strategy | Principle | Key Reagent/Catalyst | Advantages |

| Chiral Auxiliary | Covalent bonding of a chiral molecule to direct a diastereoselective reaction. | Stoichiometric chiral molecule (e.g., sulfinamide). | Reliable, well-established methodologies. |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment to favor one enantiomeric product. | Sub-stoichiometric metal-ligand complex (e.g., Ru-BINAP). | High efficiency, low catalyst loading. |

| Biocatalysis | Enzymes perform highly selective transformations. | Enzymes (e.g., lipases, alcohol dehydrogenases). | High enantioselectivity, mild/green conditions. |

This interactive table summarizes the key enantioselective strategies for the synthesis of chiral this compound.

Diastereoselective Reactions and Product Control in the Synthesis of this compound

The stereochemical outcome of the synthesis of this compound is significantly influenced by the reaction conditions and the nature of the reagents employed. Diastereoselective reactions, which favor the formation of one diastereomer over another, are crucial for controlling the three-dimensional arrangement of atoms in the final product.

Influence of Substrate Stereochemistry on Reaction Outcome

The synthesis of this compound typically involves the nucleophilic addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to the prochiral ketone, 3-phenylbutan-2-one (B1615089). The existing stereocenter at the C3 position of 3-phenylbutan-2-one exerts a significant influence on the stereochemical course of the reaction, a phenomenon known as asymmetric induction.

The stereoselectivity of such reactions is often rationalized using empirical models like Cram's rule and the Felkin-Anh model. libretexts.org These models predict the major diastereomer formed by considering the steric hindrance around the chiral center in the substrate. According to these models, the nucleophile preferentially attacks the carbonyl group from the less hindered face. The relative sizes of the substituents on the alpha-carbon (phenyl, methyl, and hydrogen) dictate the preferred conformation of the substrate as it approaches the transition state, thereby determining the stereochemistry of the newly formed stereocenter at C2. libretexts.org

Research on the analogous reaction of various phenylmetallic compounds with (±)-3-phenylbutan-2-one has demonstrated that the nature of the nucleophile and the metal cation plays a critical role in the diastereoselectivity. rsc.org For instance, the hardness of the metal in the organometallic reagent can alter the stereochemical pathway. Harder metals, such as lithium, tend to favor the formation of the (RS)-diastereomer, while softer metals can lead to a higher proportion of the (SS)-diastereomer. rsc.org This is attributed to the different coordination properties of the metal ions and their influence on the transition state geometry. rsc.org

Control of Relative Stereochemistry in Reaction Products

The control of relative stereochemistry in the synthesis of this compound is a key challenge. The ratio of the resulting diastereomers, (2R,3S)- and (2S,3S)-3-methyl-3-phenylbutan-2-ol (assuming an (S)-configured starting ketone), can be manipulated by careful selection of reaction parameters.

Studies on the addition of phenylmetallic compounds to 3-phenylbutan-2-one have provided insights into how to control the diastereomeric ratio. rsc.org The choice of the organometallic reagent is a primary factor. For example, changing the metal from lithium to magnesium to aluminum in the attacking phenylmetallic species leads to a significant variation in the observed stereoselectivity. rsc.org This suggests that by analogy, the use of different methyl organometallic reagents (e.g., MeLi, MeMgBr, Me3Al) in the synthesis of this compound would also afford different diastereomeric ratios.

The solvent and the presence of additives can also modulate the stereochemical outcome. Solvents can influence the aggregation state and reactivity of the organometallic reagent, thereby affecting the transition state and the resulting diastereoselectivity. rsc.org The addition of salts, such as lithium perchlorate, has been shown to alter the stereoselectivity of the addition of phenylmagnesium bromide to 3-phenylbutan-2-one, highlighting the role of the reaction medium in controlling the formation of diastereomers. rsc.org

The following table summarizes the influence of the metal in phenylmetallic reagents on the stereoselectivity of the reaction with 3-phenylbutan-2-one, which provides a predictive framework for the synthesis of this compound.

| Organometallic Reagent | Metal Hardness | Major Diastereomer Predicted for this compound Synthesis | Reference |

|---|---|---|---|

| Phenyllithium (analogous to Methyllithium) | Hard | (RS)-isomer | rsc.org |

| Phenylmagnesium Bromide (analogous to Methylmagnesium Bromide) | Intermediate | Variable, dependent on conditions | rsc.org |

| Triphenylaluminum (analogous to Trimethylaluminum) | Soft | (SS)-isomer | rsc.org |

Methods for Stereochemical Assignment and Purity Determination (Research Context)

The determination of the absolute and relative stereochemistry, as well as the stereochemical purity of the diastereomers of this compound, is essential in a research context. Various analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical analysis of diastereomers. The different spatial arrangement of the atoms in diastereomers results in distinct chemical environments for the nuclei, leading to different chemical shifts and coupling constants in their NMR spectra. For this compound, detailed analysis of ¹H and ¹³C NMR spectra can allow for the differentiation and quantification of the diastereomers. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of protons, which can be used to elucidate the relative stereochemistry of the molecule.

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases, is a widely used method for the separation and quantification of stereoisomers. By employing a chiral column, the diastereomers of this compound can be separated based on their differential interactions with the chiral stationary phase, allowing for the determination of the diastereomeric ratio and thus the stereochemical purity. Derivatization of the alcohol with a chiral resolving agent can also facilitate the separation of the resulting diastereomeric derivatives on a non-chiral column. nih.gov

The following table outlines common methods used for the stereochemical analysis of chiral alcohols like this compound in a research setting.

| Analytical Method | Principle | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Differentiation of diastereomers based on distinct chemical shifts and coupling constants. | Relative stereochemistry, Diastereomeric ratio. |

| Chiral HPLC/GC | Separation of stereoisomers based on differential interactions with a chiral stationary phase. | Diastereomeric ratio, Stereochemical purity. |

| X-ray Crystallography | Determination of the three-dimensional structure of a crystalline solid. | Absolute and relative stereochemistry. |

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (Research Focus)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy for 3-Methyl-3-phenylbutan-2-ol provides critical data on the number of distinct proton environments, their electronic surroundings, and the connectivity between adjacent protons. The spectrum is expected to show signals corresponding to the aromatic protons, the methine proton, the hydroxyl proton, and the three distinct methyl groups.

The protons on the phenyl group typically appear as a multiplet in the downfield region of 7.2-7.4 ppm. rsc.orglibretexts.org The proton on the carbon bearing the hydroxyl group (C2-H) is expected to resonate in the 3.5-4.5 ppm range, shifted downfield due to the electronegativity of the adjacent oxygen atom. libretexts.orgorgchemboulder.com The hydroxyl proton (-OH) signal is often observed as a broad singlet whose chemical shift can vary (typically 2.0-5.0 ppm) depending on concentration, solvent, and temperature. libretexts.org Its identity can be confirmed by adding a drop of deuterium oxide (D₂O) to the NMR tube, which results in the disappearance of the -OH peak due to proton-deuterium exchange. libretexts.org The three methyl groups are diastereotopic and thus chemically non-equivalent, leading to three distinct signals in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C₆H₅- (Aromatic) | 7.2-7.4 | Multiplet (m) |

| CH-OH (C2-H) | ~3.8 | Quartet (q) |

| -OH | 2.0-5.0 (variable) | Broad Singlet (br s) |

| C(CH₃)₂ (C3-CH₃) | ~1.4 | Singlet (s) |

| C(CH₃)₂ (C3-CH₃) | ~1.3 | Singlet (s) |

| CH(OH)CH₃ (C1-H) | ~1.1 | Doublet (d) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. For this compound, a total of eight distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum, corresponding to the eight chemically non-equivalent carbon atoms (five in the butanol chain and three unique carbons in the phenyl ring, assuming symmetry for ortho and meta positions).

The carbon atom attached to the hydroxyl group (C2) is expected to appear in the range of 70-80 ppm. askfilo.com The quaternary carbon bonded to the phenyl group (C3) would resonate around 40-50 ppm. The aromatic carbons show signals in the typical 125-150 ppm region. libretexts.orglibretexts.org The three methyl carbons will appear in the upfield region, generally between 15 and 30 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (quaternary) | 145-150 |

| Aromatic CH (para) | 128-130 |

| Aromatic CH (ortho/meta) | 125-128 |

| C-OH (C2) | 70-80 |

| C-Ph (C3) | 40-50 |

| C(CH₃)₂ (C4, C5) | 25-30 |

| CH(OH)CH₃ (C1) | 15-25 |

Given that this compound is a chiral molecule, advanced NMR techniques are essential for analyzing its stereochemistry and conformational preferences.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These two-dimensional NMR experiments are powerful tools for determining the spatial proximity of protons within a molecule. columbia.edunanalysis.com By detecting through-space correlations (Nuclear Overhauser Effects or NOEs), researchers can establish the relative stereochemistry of the chiral centers and gain insight into the molecule's preferred conformation in solution. wordpress.comacdlabs.com For a molecule of this size, ROESY can be particularly advantageous as it avoids the complication of zero or negative NOEs that can occur for medium-sized molecules. columbia.edu

Chiral Derivatizing Agents (CDAs): To determine the absolute configuration and enantiomeric purity, the alcohol can be reacted with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a mixture of diastereomeric esters. bates.eduillinois.edu These diastereomers will exhibit distinct signals in both ¹H and ¹⁹F NMR spectra, allowing for their differentiation and quantification. The differences in chemical shifts of the protons near the newly formed stereocenter can be analyzed to assign the absolute configuration of the original alcohol. illinois.edu

Chiral Solvating Agents (CSAs): An alternative to derivatization involves the use of chiral solvating agents. mdpi.com Adding a CSA to the NMR sample of the racemic alcohol can induce chemical shift differences between the two enantiomers by forming transient, diastereomeric solvate complexes. nih.gov This method allows for the direct determination of enantiomeric excess without chemical modification of the analyte.

Mass Spectrometry (MS) for Molecular Characterization (Research Focus)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision (typically to within 5 ppm). For this compound (C₁₁H₁₆O), the calculated monoisotopic mass is 176.120115 Da. An HRMS measurement confirming this exact mass would provide unequivocal evidence for the elemental formula, distinguishing it from other compounds with the same nominal mass. This technique is crucial for confirming the identity of a newly synthesized compound.

Typical fragmentation pathways for benzylic alcohols under MS conditions include the loss of a water molecule (M-18), resulting in a fragment ion at m/z 158. libretexts.org Alpha-cleavage, the breaking of the bond between C2 and C3, is also a common fragmentation route. miamioh.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for assessing the purity of this compound and identifying any volatile impurities. shimadzu.comnih.gov

In a GC-MS analysis, the sample is vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the column's stationary phase. cloudfront.netsemanticscholar.org As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then records the mass spectrum of each component.

This process allows for the confident identification of the main compound by matching its retention time and mass spectrum with a reference standard. It also enables the identification and quantification of impurities, such as residual starting materials, solvents, or byproducts from the synthesis, ensuring the high purity of the final product. semanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound, the IR spectrum reveals characteristic absorption bands that confirm its structure as a tertiary alcohol containing both aliphatic and aromatic components.

The most prominent feature in the IR spectrum of an alcohol is the hydroxyl (-OH) group's stretching vibration. For this compound, this typically appears as a broad, strong band in the region of 3600-3200 cm⁻¹. The broadening of this peak is due to intermolecular hydrogen bonding between the alcohol molecules.

The presence of the phenyl group gives rise to several distinct absorptions. Aromatic C-H stretching vibrations are observed as sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). In contrast, aliphatic C-H stretching from the methyl and methine groups occurs as strong, sharp bands just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹).

The carbon-oxygen (C-O) single bond stretch of a tertiary alcohol like this compound is also a key diagnostic peak, appearing as a strong band in the 1200-1100 cm⁻¹ region. Aromatic C=C stretching vibrations from the phenyl ring are typically found in the 1600-1450 cm⁻¹ range.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (Hydrogen Bonded) | 3600 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium, Sharp |

| Aliphatic C-H | C-H Stretch | 2990 - 2850 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

Chromatographic Techniques in Research

Chromatography is an essential tool in the study of this compound, enabling both its purification and the analysis of its stereochemical properties. Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are routinely employed. Gas chromatography is also a suitable method for analyzing related aliphatic alcohols to determine concentration and assess whether a sample is racemic or enantiomeric biosynth.com.

Column chromatography is a preparative technique widely used to isolate and purify this compound from reaction mixtures or starting materials. The process relies on the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through it.

For the purification of this compound, silica gel is commonly used as the stationary phase due to its polarity. A non-polar solvent system, such as a mixture of petroleum ether and ethyl acetate (B1210297), is typically employed as the mobile phase (eluent) wiley-vch.de. The separation is based on polarity; less polar impurities will travel through the column faster with the eluent, while the more polar alcohol, this compound, will have a stronger interaction with the silica gel and elute more slowly. By systematically collecting fractions of the eluent and analyzing them (for example, by thin-layer chromatography), the pure compound can be isolated from less polar byproducts and more polar contaminants.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for separating, identifying, and quantifying components in a mixture. For chiral molecules like this compound, which can exist as two non-superimposable mirror images (enantiomers), chiral HPLC is the definitive method for determining enantiomeric purity or enantiomeric excess (ee).

To separate the enantiomers, a special type of stationary phase known as a chiral stationary phase (CSP) is required. These phases are themselves enantiomerically pure and interact differently with each enantiomer of the analyte, leading to different retention times. A common approach for related compounds is reverse-phase (RP) HPLC, which can be adapted for chiral separations sielc.comsielc.com. The mobile phase typically consists of a mixture of solvents like acetonitrile and water sielc.comsielc.com. By comparing the peak areas of the two separated enantiomers in the resulting chromatogram, the ratio of the enantiomers and thus the enantiomeric purity of the sample can be precisely calculated.

Table 2: Typical Parameters for Chiral HPLC Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., cellulose or amylose derivatives on a silica support) |

| Mobile Phase | Isocratic or gradient mixture of organic solvents (e.g., hexane/isopropanol or acetonitrile/water) |

| Detector | UV-Vis Detector (monitoring the phenyl group's absorbance) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Column Temperature | Controlled, often ambient or slightly elevated |

X-Ray Crystallography for Absolute Configuration and Structural Confirmation

X-ray crystallography stands as the most definitive and powerful method for determining the three-dimensional structure of a molecule. nih.govspringernature.com For a chiral compound like this compound, single-crystal X-ray diffraction is the gold standard for unambiguously determining its absolute configuration. nih.gov

The technique requires a high-quality, single crystal of one pure enantiomer. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. This diffraction pattern is directly related to the arrangement of atoms in the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a detailed three-dimensional electron density map of the molecule can be generated.

To determine the absolute configuration (i.e., distinguishing between the R and S enantiomers), a phenomenon known as anomalous scattering or anomalous diffraction is utilized. mit.edu This effect, which is more pronounced with heavier atoms but can now be reliably measured for molecules containing only oxygen, allows for the differentiation between the two possible enantiomeric structures, confirming the true spatial arrangement of the atoms. mit.edu This method has been successfully used to confirm the absolute configuration of structurally similar compounds. rsc.org

Theoretical and Computational Studies of 3 Methyl 3 Phenylbutan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of 3-Methyl-3-phenylbutan-2-ol.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT calculations are widely employed to determine the electronic structure of molecules. For this compound, these calculations can provide valuable information about its molecular orbitals, charge distribution, and electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they indicate the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established. Such studies would typically involve geometry optimization of the molecule to find its lowest energy structure, followed by the calculation of various electronic properties. The reactivity of the molecule, for instance, its susceptibility to nucleophilic or electrophilic attack at different sites, can be predicted by analyzing the calculated electrostatic potential map and atomic charges.

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound can exist in various conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies, thus constructing an energy landscape of the molecule. This is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its conformational preferences.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the dynamic behavior of this compound and to explore the mechanisms of reactions in which it participates.

Elucidation of Reaction Mechanisms and Transition States

Theoretical methods are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. For reactions involving this compound, such as dehydration or oxidation, computational studies can elucidate the step-by-step mechanism.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This information helps in understanding the feasibility of a proposed mechanism and in predicting the reaction rate. For example, in an acid-catalyzed dehydration reaction, computational studies could determine whether the reaction proceeds via an E1 or E2 mechanism by comparing the activation energies of the respective pathways.

Prediction of Spectroscopic Parameters

Computational chemistry can be a powerful tool for predicting various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and in the structural elucidation of the molecule.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR spectra. The calculated chemical shifts, when compared with experimental data, can help in the assignment of the observed signals to specific atoms in the molecule. Similarly, the calculation of vibrational frequencies can assist in the interpretation of infrared (IR) and Raman spectra. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations.

Stereochemical Predictions and Rational Design

Given that this compound is a chiral molecule, understanding and predicting the stereochemical outcome of its reactions is of significant importance.

Computational methods can be employed to predict the stereoselectivity of reactions involving this compound. By modeling the transition states leading to different stereoisomeric products, their relative energies can be calculated. According to transition state theory, the product formed via the lower energy transition state will be the major product. This approach allows for the rationalization of observed stereoselectivities and for the rational design of new stereoselective synthetic methods. For instance, in an asymmetric synthesis involving this alcohol, computational modeling could help in selecting the most effective chiral catalyst or reagent to achieve high enantiomeric excess.

Advanced Research Applications of 3 Methyl 3 Phenylbutan 2 Ol

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are fundamental in modern organic synthesis, particularly in the pharmaceutical industry, where the specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity. nih.govresearchgate.net The enantiomers of a chiral drug can have different therapeutic effects, with one being beneficial and the other being inactive or even harmful. nih.gov 3-Methyl-3-phenylbutan-2-ol, with its defined stereocenter, is a key example of such a building block.

Precursor for Advanced Organic Synthesis

As a chiral precursor, this compound offers a starting point for synthesizing more complex, optically active compounds. The field of asymmetric synthesis heavily relies on starting materials like this to introduce chirality into a molecule early in a synthetic sequence. researchgate.net Methodologies such as asymmetric hydrogenation and epoxidation are often employed to create chiral alcohols, which then serve as versatile intermediates. nih.govresearchgate.net The hydroxyl and phenyl groups on this compound provide reactive sites for a variety of chemical transformations, allowing chemists to build intricate molecular architectures with precise stereochemical control. Its structural framework is a component in the development of novel compounds, particularly in medicinal chemistry and materials science. guidechem.com

Integration into Natural Product Synthesis Research

The synthesis of natural products is a significant driver of innovation in organic chemistry. While direct integration of this compound into the total synthesis of a specific, named natural product is not prominently documented in publicly available literature, its structural motifs are relevant. Many natural products contain tertiary alcohol and phenyl groups within complex chiral environments. The principles used to manipulate this compound are applicable to the synthesis of these larger, biologically active molecules. nih.gov Synthetic strategies often involve the coupling of several complex chiral fragments; a molecule derived from this compound could potentially serve as one of these fragments in a convergent synthesis approach to a complex natural product.

Role as a Synthetic Intermediate for Structurally Related Compounds

Beyond its use as a chiral building block, this compound is a valuable intermediate for creating a range of structurally related compounds with diverse applications, from fragrances to pharmaceutical precursors. guidechem.comnih.gov

Precursors for Substituted Butenes and Other Derivatives

The structure of this compound allows for its conversion into various derivatives. A common transformation for alcohols is dehydration, an elimination reaction that removes the hydroxyl group and a hydrogen atom from an adjacent carbon to form an alkene. Depending on the reaction conditions (e.g., acid catalysis), this process can yield different isomeric butenes. These alkenes are themselves versatile intermediates, ready for further functionalization through reactions like addition, oxidation, or polymerization.

| Starting Material | Reaction Type | Potential Product(s) | Significance of Product |

|---|---|---|---|

| This compound | Dehydration (Elimination) | 3-Methyl-3-phenyl-1-butene or 2-Methyl-3-phenyl-2-butene | Versatile alkene intermediate for further synthesis. |

| This compound | Oxidation | 3-Methyl-3-phenylbutan-2-one | Ketone intermediate for nucleophilic addition reactions. |

| This compound | Esterification | Ester derivatives (e.g., acetate (B1210297), benzoate) | Modification of physical properties and reactivity. |

Synthesis of Chiral Amines and Amino Alcohols via Analogous Routes

Chiral amines and amino alcohols are critical components in a vast number of pharmaceuticals and bioactive compounds. nih.govwestlake.edu.cn While this compound is a tertiary alcohol, the synthetic strategies used to create chiral amino alcohols are highly relevant to its structural analogues. Modern methods, including chemo-enzymatic processes and catalytic asymmetric reactions, provide efficient pathways to these valuable compounds. nih.govmdpi.comnih.gov For instance, engineered amine dehydrogenases can be used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity. nih.gov Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation is another powerful method for accessing these molecules. nih.gov These established routes could be adapted for precursors structurally similar to this compound to synthesize novel chiral amines and amino alcohols.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The imperative for green chemistry is driving the development of new synthetic methodologies for tertiary alcohols like 3-Methyl-3-phenylbutan-2-ol that are both efficient and environmentally responsible.

Key Research Thrusts:

Catalytic Systems: A primary focus is the design of innovative catalytic systems that can replace traditional stoichiometric reagents, which often generate significant waste. This includes the exploration of earth-abundant metal catalysts and organocatalysts to promote the addition of organometallic reagents to ketones. The goal is to achieve high yields under mild reaction conditions, such as lower temperatures and pressures.

Biocatalysis: The use of enzymes in synthesis offers a highly selective and sustainable alternative to conventional chemical methods. nih.gov Research into engineered enzymes, such as ketoreductases and lipases, is expected to provide pathways for the enantioselective synthesis of chiral tertiary alcohols. researchgate.net This approach benefits from the mild reaction conditions typical of biological systems. nih.gov

Flow Chemistry: Continuous flow technologies are being investigated to improve the safety, efficiency, and scalability of chemical processes. For the synthesis of this compound, flow reactors could enable precise control over reaction parameters, leading to higher yields and purity while minimizing reaction times and waste. nih.govacs.org The integration of in-line purification and analysis in flow systems further enhances their appeal for industrial applications.

| Method | Advantages | Challenges | Future Research Focus |

|---|---|---|---|

| Traditional Grignard/Organolithium | High reactivity, well-established | Stoichiometric reagents, moisture sensitivity, often harsh conditions | Development of catalytic variants |

| Catalytic Methods | Atom economy, milder conditions, potential for asymmetry | Catalyst development and optimization, substrate scope | Novel ligands, earth-abundant metals |

| Biocatalysis | High enantioselectivity, mild conditions, sustainable | Enzyme stability and availability, substrate scope | Enzyme engineering, process optimization |

| Flow Chemistry | Enhanced safety and control, scalability, integration of steps | Initial setup cost, potential for clogging with solids | Reactor design, integration with biocatalysis |

Exploration of New Reactivity Patterns and Transformations

While the fundamental reactions of tertiary alcohols are well-documented, ongoing research seeks to uncover novel reactivity patterns and transformations for molecules like this compound, particularly those that are not feasible with primary or secondary alcohols.

Emerging Areas of Investigation:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for initiating novel chemical transformations. For tertiary alcohols, this can lead to unexpected reactions such as C-C bond cleavage, offering new synthetic pathways. nih.gov Research is focused on designing photocatalytic systems that can selectively activate the C-O or C-C bonds of this compound to generate radical intermediates for subsequent coupling reactions. nju.edu.cnnsf.gov

Dehydroxylative Functionalization: Developing methods for the direct replacement of the hydroxyl group with other functional groups without prior activation is a significant area of interest. This would provide more direct and atom-economical synthetic routes to a variety of derivatives. acs.org

Oxidative C-C Bond Cleavage: While tertiary alcohols are generally resistant to oxidation without breaking carbon-carbon bonds, developing selective oxidative cleavage methods could provide access to valuable ketone and carboxylic acid fragments. nih.gov

Advanced Stereochemical Control in Complex Derivatives

Achieving precise control over the three-dimensional arrangement of atoms is a central goal in modern organic synthesis. For derivatives of this compound, this involves the development of methods for creating and controlling stereocenters.

Key Strategies and Future Goals:

Asymmetric Catalysis: The development of new chiral catalysts and ligands is crucial for the enantioselective synthesis of tertiary alcohols and their derivatives. nih.govresearchgate.net This includes the use of chiral phosphoric acids and metal complexes to control the stereochemical outcome of reactions. nih.gov

Substrate and Reagent Control: Diastereoselective reactions, where the existing stereochemistry of a molecule influences the formation of a new stereocenter, are being explored to synthesize complex molecules with multiple stereocenters. mdpi.com

Biocatalytic Desymmetrization and Resolution: Enzymes can be used to selectively react with one enantiomer of a racemic mixture (kinetic resolution) or to desymmetrize a prochiral substrate, providing access to enantiomerically pure compounds. acs.orgrsc.org

| Strategy | Principle | Application to this compound Derivatives |

|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. | Enantioselective synthesis of chiral analogs. |

| Diastereoselective Reactions | An existing chiral center in the molecule directs the stereochemical outcome of a subsequent reaction. | Synthesis of complex derivatives with multiple stereocenters. |

| Enzymatic Methods | Enzymes selectively catalyze reactions on specific stereoisomers. | Kinetic resolution of racemic mixtures or desymmetrization of prochiral precursors. |

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Mechanistic Prediction

Transformative Applications:

Retrosynthesis Planning: AI-powered tools can analyze the structure of a target molecule and propose multiple synthetic pathways, including those for complex molecules containing the this compound scaffold. synthiaonline.comchemical.ainih.govgrace.com These tools can learn from vast databases of chemical reactions to suggest novel and efficient routes that a human chemist might overlook. chemcopilot.com

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and selectivity. beilstein-journals.orgnih.govnih.govsemanticscholar.orgbohrium.com This data-driven approach can significantly reduce the number of experiments needed to find the optimal conditions.

Mechanistic Prediction: Computational models, including those based on machine learning, can predict the transition states of chemical reactions, providing insights into reaction mechanisms and helping to explain observed reactivity and selectivity. mit.edufossee.in For this compound, this could be used to understand its unique reactivity and to design catalysts that favor specific reaction pathways. nih.govresearchgate.netacs.org

The future of research on this compound is intertwined with broader trends in organic chemistry that emphasize sustainability, efficiency, and precision. Advances in catalysis, the exploration of novel reactivity, sophisticated stereochemical control, and the power of computational chemistry will undoubtedly lead to a deeper understanding and expanded application of this and other tertiary alcohols.

Q & A

Q. What are the optimized synthetic routes for 3-Methyl-3-phenylbutan-2-ol, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via Grignard reactions, where phenylmagnesium bromide reacts with a ketone precursor (e.g., 3-methylbutan-2-one). Key parameters include:

- Temperature : Maintained between 0–5°C during reagent addition to avoid side reactions .

- Solvent : Use anhydrous diethyl ether or THF to stabilize the Grignard intermediate .

- Workup : Hydrolysis with ammonium chloride ensures controlled quenching. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) is recommended for purification .

- Yield Optimization : Adjust stoichiometry (1:1.2 ketone:Grignard reagent) and use catalytic iodine to initiate sluggish reactions .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for a singlet at δ 1.2–1.4 ppm (geminal methyl groups on C3) and a multiplet at δ 7.2–7.4 ppm (aromatic protons). The hydroxyl proton (C2-OH) appears as a broad singlet at δ 2.1–2.3 ppm .

- ¹³C NMR : Signals at δ 70–75 ppm (C2-OH) and δ 25–30 ppm (C3 methyl groups) confirm the tertiary alcohol structure .

- IR Spectroscopy : A broad peak at ~3350 cm⁻¹ (O-H stretch) and absence of carbonyl peaks (1700 cm⁻¹) verify successful reduction of ketone precursors .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Miscible in ethanol, diethyl ether, and chloroform. Limited water solubility (~2.8 g/100 mL at 30°C) necessitates polar aprotic solvents for aqueous reactions .

- Stability : Store under inert gas (N₂/Ar) at 4°C to prevent oxidation. Tertiary alcohols are less prone to dehydration but may form ethers under acidic conditions .

Advanced Research Questions